2-[(2-chlorobenzyl)sulfanyl]-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of chlorophenyl, nitrophenyl, and acetohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to the inhibition of specific enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl methyl sulfone
- 4-Nitrophenyl hydrazine
- 2-Chlorobenzyl hydrazide
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H16ClN3O3S/c1-12(13-6-8-15(9-7-13)21(23)24)19-20-17(22)11-25-10-14-4-2-3-5-16(14)18/h2-9H,10-11H2,1H3,(H,20,22)/b19-12- |
InChI Key |
LJSHGVLFCKYUNF-UNOMPAQXSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSCC1=CC=CC=C1Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=CC=C1Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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